molecular formula C26H34ClN3O4S B11107515 N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)-4-methylbenzene-1-sulfonamide

N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B11107515
M. Wt: 520.1 g/mol
InChI Key: WSXVDCXJVNXHLB-UHFFFAOYSA-N
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Description

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butylcyclohexylidene group, a hydrazinecarbonyl moiety, and a sulfonamide group. Its chemical properties and reactivity make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the tert-butylcyclohexylidene group: This step involves the reaction of tert-butylcyclohexanone with hydrazine to form the hydrazone derivative.

    Introduction of the hydrazinecarbonyl moiety: The hydrazone derivative is then reacted with a suitable carbonyl compound to introduce the hydrazinecarbonyl group.

    Coupling with the sulfonamide group: The final step involves the coupling of the intermediate with 5-chloro-2-methoxyphenyl-4-methylbenzenesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to modulation of cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)-4-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butylcyclohexylidene group provides steric hindrance, while the sulfonamide group offers potential for hydrogen bonding and interaction with biological targets.

Properties

Molecular Formula

C26H34ClN3O4S

Molecular Weight

520.1 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C26H34ClN3O4S/c1-18-6-13-22(14-7-18)35(32,33)30(23-16-20(27)10-15-24(23)34-5)17-25(31)29-28-21-11-8-19(9-12-21)26(2,3)4/h6-7,10,13-16,19H,8-9,11-12,17H2,1-5H3,(H,29,31)

InChI Key

WSXVDCXJVNXHLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C2CCC(CC2)C(C)(C)C)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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